Cas no 899730-02-0 (N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide)

N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-fluorobenzamide
- N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide
-
- Inchi: 1S/C16H20FNO3/c17-13-6-4-5-12(9-13)15(19)18-10-14-11-20-16(21-14)7-2-1-3-8-16/h4-6,9,14H,1-3,7-8,10-11H2,(H,18,19)
- InChI Key: SBZHDSFENWGCQM-UHFFFAOYSA-N
- SMILES: C(NCC1OC2(CCCCC2)OC1)(=O)C1=CC=CC(F)=C1
N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2763-0036-5μmol |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-fluorobenzamide |
899730-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2763-0036-5mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-fluorobenzamide |
899730-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2763-0036-75mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-fluorobenzamide |
899730-02-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2763-0036-10mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-fluorobenzamide |
899730-02-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2763-0036-20μmol |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-fluorobenzamide |
899730-02-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2763-0036-20mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-fluorobenzamide |
899730-02-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2763-0036-30mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-fluorobenzamide |
899730-02-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2763-0036-4mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-fluorobenzamide |
899730-02-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2763-0036-2mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-fluorobenzamide |
899730-02-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2763-0036-25mg |
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-fluorobenzamide |
899730-02-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide Related Literature
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
Additional information on N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide
Introduction to N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide (CAS No. 899730-02-0)
N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 899730-02-0, belongs to a class of molecules that exhibit promising characteristics for further development in medicinal chemistry. The presence of a spirocyclic structure and a fluorinated benzamide moiety makes it an intriguing candidate for further investigation.
The spirocyclic framework in N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide is particularly noteworthy, as spiro compounds often exhibit enhanced metabolic stability and improved binding affinity to biological targets. This structural feature has been extensively studied in the development of novel therapeutics, where the rigidity and unique conformational properties of spirocycles can lead to more effective drug candidates. The dioxaspiro core specifically imparts a three-dimensional shape that can be optimized for better interaction with enzymes and receptors.
Additionally, the fluorobenzamide group in the compound's structure contributes to its potential pharmacological activity. Fluoro-substituted benzamides are known to enhance the bioavailability and binding affinity of molecules, making them valuable in drug design. The fluorine atom can influence the electronic properties of the molecule, leading to improved solubility and metabolic stability. These characteristics are particularly important in the development of drugs that require prolonged circulation or targeted delivery to specific biological pathways.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide with various biological targets. Studies suggest that this compound may interact with enzymes involved in inflammation and pain signaling, making it a potential candidate for treating chronic inflammatory conditions. The spirocyclic structure and fluorobenzamide moiety together create a scaffold that can be further modified to enhance its pharmacological profile.
In vitro studies have begun to explore the biological activity of N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide, focusing on its interaction with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary results indicate that the compound may exhibit inhibitory effects on these enzymes, which are crucial in the production of pro-inflammatory mediators. This potential anti-inflammatory activity is particularly exciting, as it aligns with the growing demand for alternative treatments that target inflammation without causing significant side effects.
The synthesis of N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to construct the spirocyclic core efficiently. These advancements not only improve the yield but also allow for greater flexibility in modifying the molecule for different pharmacological applications.
The future of N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide lies in its potential as a lead compound for drug development. By leveraging computational tools and experimental data, researchers can systematically optimize its structure to enhance its biological activity and reduce any potential toxicity. The combination of its unique structural features—such as the spirocyclic framework and fluorobenzamide group—makes it a promising candidate for further exploration in medicinal chemistry.
As our understanding of biological pathways continues to grow, compounds like N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide will play an increasingly important role in developing new therapies. The ability to design molecules with specific structural motifs allows us to target diseases more effectively and with greater precision. This compound exemplifies how structural innovation can lead to breakthroughs in drug discovery and underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists.
In conclusion, N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide is a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features—particularly the spirocyclic structure and fluorobenzamide moiety—make it an attractive candidate for further development as a therapeutic agent. With ongoing research aimed at optimizing its pharmacological properties, this compound represents a promising avenue for treating various diseases, particularly those involving inflammation and pain signaling.
899730-02-0 (N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-3-fluorobenzamide) Related Products
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)




